Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.22 . The storage temperature is recommended to be at room temperature, in a dry place .Scientific Research Applications
Anticancer Properties
Ethyl 2-aminothiazole derivatives, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, have been explored for their anticancer activities, particularly against colorectal cancer. Research indicates that these compounds exhibit potent inhibitory effects on cell proliferation in colorectal cancer cell lines, such as HCT 116, demonstrating significant potential as anticancer agents. The compounds showed inhibitory concentrations (IC50) that are competitive with standard methotrexate, highlighting their efficacy in suppressing cancer cell growth. In-depth studies involving in vitro and in vivo assays have confirmed the anti-cancer capabilities of these derivatives, making them promising candidates for future cancer therapies (Ilyas et al., 2021).
Anti-inflammatory Applications
Further exploration into ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido) derivatives has uncovered their potential as anti-inflammatory agents. The synthesis and biological evaluation of these compounds have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. This research reveals the versatility of ethyl 2-aminothiazole derivatives in medicinal chemistry, offering potential pathways for the development of new anti-inflammatory medications (Nikalje et al., 2015).
Antimicrobial and Antioxidant Activities
The diverse chemical structure of ethyl 2-aminothiazole derivatives lends itself to various biological activities, including antimicrobial and antioxidant properties. Novel synthesis methods have led to the creation of derivatives with significant antibacterial, antifungal, and antioxidant activities. These findings open up new avenues for the application of ethyl 2-aminothiazole derivatives in treating infections and diseases associated with oxidative stress (Bhoi et al., 2016).
Enzymatic and Catalytic Applications
The structural attributes of ethyl 2-aminothiazole derivatives also extend to enzymatic and catalytic applications. Studies have indicated the potential of these compounds in facilitating various chemical reactions, showcasing their versatility beyond pharmacological activities. This suggests a broader scope of research and development opportunities, encompassing chemical synthesis and material science (Kelemen et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex compound that contains both indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities . .
Mode of Action
It can be inferred from the properties of indole and thiazole derivatives that this compound may interact with its targets to induce a variety of biological activities .
Biochemical Pathways
Both indole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-2-28-19(27)11-7-8-14-15(9-11)29-20(21-14)22-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26/h3-9H,2,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYAYXZEYLUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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